![molecular formula C21H20FN3O2 B2795377 4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide CAS No. 1251683-92-7](/img/structure/B2795377.png)
4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs. The presence of a piperidine ring indicates that this compound may have biological activity, as piperidine is a common motif in many drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonamide group, and aromatic rings. The chlorine atom on the benzene ring and the methyl group on the phenyl ring could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions. The chlorine atom might be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the sulfonamide could increase the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
HIV-1 Inhibition and Antagonistic Properties
Research has shown interest in methylbenzenesulfonamide derivatives due to their active groups like pyridine, benzenesulfonyl, and bromine atoms. These compounds, including intermediates prepared from N-Benzyl-4-piperidone, have been studied for their potential as targeting preparations in the prevention of human HIV-1 infection. Notably, novel compounds synthesized through these intermediates have been identified as candidate compounds for drug development, showcasing their potential in therapeutic applications against HIV-1 (Cheng De-ju, 2015).
Phospholipase A2 Inhibition for Cardiovascular Protection
Sulfonamides, including the discussed compound, have been evaluated for their inhibitory effects on membrane-bound phospholipase A2 (PLA2). These studies have revealed that certain derivatives exhibit potent inhibitory activity, significantly reducing the size of myocardial infarction in animal models. This suggests their potential application in the development of therapeutic agents for cardiovascular diseases (H. Oinuma et al., 1991).
Enhancement of Cognitive Functions
Investigations into sulfonamide derivatives have also extended to their effects on cognitive functions. For example, SB-399885 has been studied for its affinity for 5-HT6 receptors and demonstrated significant cognitive enhancing properties in aged rat models. This research highlights the potential of sulfonamide derivatives in treating cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
Enzymatic Inhibition for Therapeutic Applications
Further studies have synthesized and evaluated sulfonamides bearing the piperidine nucleus for their activity against cholinesterase enzymes. These compounds have shown promising activities, indicating their potential in the development of treatments for diseases related to enzymatic dysfunction, such as Alzheimer's (H. Khalid, 2012).
Carbonic Anhydrase Inhibition for Cancer Therapy
A notable area of research involves the inhibition of carbonic anhydrase isozymes, with some sulfonamides incorporating 1,3,5-triazine moieties showing high inhibitory activity against isozymes relevant to cancer. These studies suggest the therapeutic potential of these compounds in cancer treatment by targeting specific carbonic anhydrase isozymes associated with tumor growth and metastasis (Nabih Lolak et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-5-4-6-14(2)20(13)24-18(26)12-27-19-11-15(3)23-21(25-19)16-7-9-17(22)10-8-16/h4-11H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSCOERKINLFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

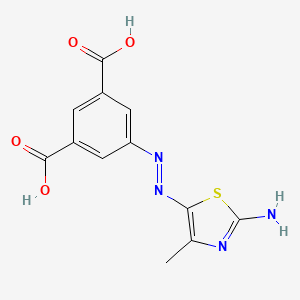
![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2795296.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2795297.png)
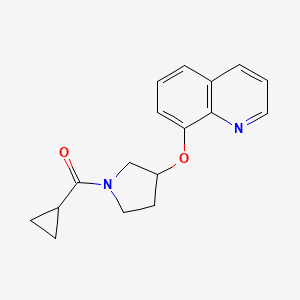
![4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzamide](/img/structure/B2795299.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2795300.png)
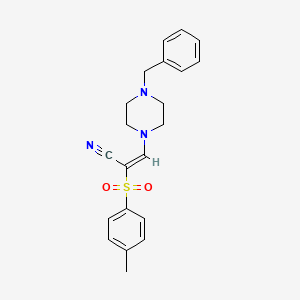
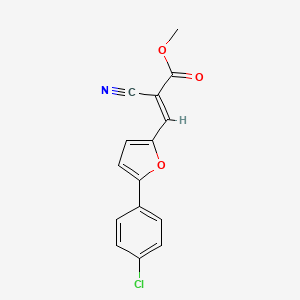
![9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2795305.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2795309.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795310.png)
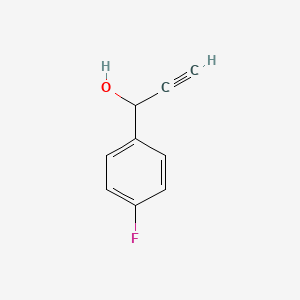
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2795312.png)
